molecular formula C6H6N2O2 B12959885 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B12959885
M. Wt: 138.12 g/mol
InChI Key: UFVRIOWEDMQLPZ-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 2-methyl-3-oxobutanal with urea in the presence of an acid catalyst to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and preventing substrate conversion .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-Hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
  • 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Uniqueness

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2-3H,1H3,(H,7,8,10)

InChI Key

UFVRIOWEDMQLPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)C=O

Origin of Product

United States

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